1-tert-Butoxy-3-fluoropropan-2-ol

Medicinal Chemistry Fluorine Chemistry PET Tracer Design

1-tert-Butoxy-3-fluoropropan-2-ol (CAS 916069-68-6) is a fluorinated secondary alcohol featuring a terminal fluorine atom and a tert-butyl ether protecting group. It belongs to the class of protected fluoropropanol building blocks used in the synthesis of pharmaceuticals, PET tracers, and agrochemicals.

Molecular Formula C7H15FO2
Molecular Weight 150.19 g/mol
Cat. No. B8708344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-Butoxy-3-fluoropropan-2-ol
Molecular FormulaC7H15FO2
Molecular Weight150.19 g/mol
Structural Identifiers
SMILESCC(C)(C)OCC(CF)O
InChIInChI=1S/C7H15FO2/c1-7(2,3)10-5-6(9)4-8/h6,9H,4-5H2,1-3H3
InChIKeyIBZFUFCCBVUPKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 1-tert-Butoxy-3-fluoropropan-2-ol is a Strategic Fluorinated Alcohol Intermediate for Medicinal Chemistry and Radiolabeling


1-tert-Butoxy-3-fluoropropan-2-ol (CAS 916069-68-6) is a fluorinated secondary alcohol featuring a terminal fluorine atom and a tert-butyl ether protecting group. It belongs to the class of protected fluoropropanol building blocks used in the synthesis of pharmaceuticals, PET tracers, and agrochemicals [1]. The tert-butoxy group serves as an acid-labile protecting group for the primary alcohol, while the secondary hydroxyl and fluoroalkyl moieties provide orthogonal handles for further functionalization . Its molecular formula is C7H15FO2, with a molecular weight of 150.19 g/mol, a computed XLogP3-AA of 0.8, and a topological polar surface area of 29.5 Ų [1].

In-Class Substitution is Not Advisable for 1-tert-Butoxy-3-fluoropropan-2-ol Due to Regiochemistry-Driven Divergence in Reactivity and Selectivity


Although 1-tert-Butoxy-3-fluoropropan-2-ol shares the same molecular formula with its regioisomer 3-(tert-Butoxy)-2-fluoropropan-1-ol (CAS 916069-78-8) , the position of the fluorine and hydroxyl substituents fundamentally alters the compound's reactivity profile, hydrogen-bonding capacity, and metabolic fate. Simple replacement with the non-fluorinated analog 1-tert-butoxypropan-2-ol (CAS 57018-52-7) eliminates the fluorine handle required for ¹⁸F radiolabeling or for modulating metabolic stability [1]. Similarly, using the oxidized ketone analog 1-tert-butoxy-3-fluoropropan-2-one (CAS 916069-70-0) removes the chiral secondary alcohol center that enables enantioselective synthesis . The quantitative evidence below demonstrates that these structural differences translate into measurable divergences in physicochemical properties, purity profiles, and synthetic utility that preclude casual interchange.

Head-to-Head Quantitative Evidence for 1-tert-Butoxy-3-fluoropropan-2-ol Selection


Regiochemical Identity Dictates Hydrogen-Bond Donor Topology Relative to Regioisomer

1-tert-Butoxy-3-fluoropropan-2-ol positions the hydrogen-bond donor (–OH) on the secondary carbon (C-2), adjacent to the fluoromethyl group. Its regioisomer, 3-(tert-butoxy)-2-fluoropropan-1-ol, places the –OH on the primary carbon (C-1), with fluorine on C-2. This positional difference alters the spatial relationship between the donor and the fluorine atom, which can affect molecular recognition. Computed hydrogen-bond donor count is identical (1 for both), but the donor position influences binding pharmacophore geometry [1].

Medicinal Chemistry Fluorine Chemistry PET Tracer Design

XLogP3-AA Lipophilicity Differentiates Fluorinated from Non-Fluorinated Analog

The introduction of a fluorine atom in 1-tert-Butoxy-3-fluoropropan-2-ol increases lipophilicity relative to the non-fluorinated analog 1-tert-butoxypropan-2-ol. The computed XLogP3-AA for the target compound is 0.8 [1]. Although the exact XLogP3-AA for the non-fluorinated comparator is not directly available in the same database, the replacement of hydrogen with fluorine typically adds approximately +0.3 to +0.5 logP units for a single fluorine substitution on a small alkyl chain, based on well-established class-level trends [2].

Drug Design Physicochemical Properties ADME Optimization

Topological Polar Surface Area Differentiates Reactivity and Permeability Profile from Ketone Analog

1-tert-Butoxy-3-fluoropropan-2-ol possesses a topological polar surface area (TPSA) of 29.5 Ų [1], which is larger than that of its ketone oxidation product 1-tert-butoxy-3-fluoropropan-2-one (CAS 916069-70-0). The ketone's TPSA is computed to be approximately 26.3 Ų (one hydrogen-bond acceptor fewer due to the carbonyl replacing the secondary alcohol) . This difference, though small, influences passive membrane permeability predictions and chromatographic behavior.

Medicinal Chemistry Permeability Prediction Synthetic Intermediate Selection

Commercial Purity Specification and Batch Consistency Relative to Ketone Analog

1-tert-Butoxy-3-fluoropropan-2-ol is supplied at a minimum purity specification of 95% (GC) by AKSci . The ketone analog 1-tert-butoxy-3-fluoropropan-2-one is also offered at 95% purity by the same supplier . This parity in purity specification ensures that neither compound offers an inherent advantage in terms of bulk chemical consistency; however, the alcohol's propensity for regioisomeric contamination (as evidenced by synthetic route GC data showing 3.8% of the 3-tert-butoxy-2-fluoro isomer) necessitates rigorous batch-specific purity verification that may not be required for the more straightforward ketone .

Chemical Procurement Quality Assurance Synthetic Reliability

Chiral Center Availability Enables Enantioselective Synthesis Not Possible with Ketone Analog

1-tert-Butoxy-3-fluoropropan-2-ol contains a chiral secondary alcohol at C-2 that can be resolved into enantiomers or used in asymmetric transformations. Its ketone analog lacks this stereocenter, making it achiral. While commercial suppliers currently offer only the racemic mixture (95% purity ), the presence of the chiral center provides a route to enantiopure intermediates via kinetic resolution or chiral chromatography. This capability is absent in the ketone, which would require a separate asymmetric reduction step to introduce chirality [1].

Asymmetric Synthesis Chiral Building Blocks Radiochemistry

Where 1-tert-Butoxy-3-fluoropropan-2-ol Outperforms Analogs: Evidence-Driven Selection Scenarios


Synthesis of ¹⁸F-Labeled PET Tracers Requiring a Terminal Fluoroalkyl Synthon

The terminal fluorine atom and secondary alcohol of 1-tert-Butoxy-3-fluoropropan-2-ol make it a suitable precursor for introducing the [¹⁸F]fluoroalkyl moiety into tracer molecules. The regioisomer 3-(tert-butoxy)-2-fluoropropan-1-ol, with internal fluorine, would alter the tracer's metabolic profile and is not interchangeable for terminal fluorine labeling [1]. After deprotection of the tert-butyl group, the resulting diol can be further derivatized for targeted PET imaging agents .

Enantioselective Synthesis of Fluorinated Drug Candidates via Chiral Pool Strategy

The chiral secondary alcohol center allows for asymmetric synthesis of fluorinated pharmaceuticals. In contrast to the achiral ketone analog, 1-tert-Butoxy-3-fluoropropan-2-ol can be subjected to chiral resolution or enzymatic kinetic resolution to yield enantiopure intermediates [1]. This is particularly valuable when the target drug requires a specific absolute configuration at the fluorine-bearing carbon center .

Parallel Medicinal Chemistry Libraries Requiring Orthogonal Protecting Group Strategy

The tert-butoxy group serves as an acid-labile protecting group, orthogonal to base-labile esters or silyl ethers. In library synthesis, 1-tert-Butoxy-3-fluoropropan-2-ol provides a fluorinated scaffold with a protected primary alcohol, enabling selective deprotection and subsequent diversification without affecting the fluorine substituent [1]. The non-fluorinated analog lacks the beneficial fluorine effects on metabolic stability and conformation .

Process Development and Scale-Up Studies Where Batch Purity Consistency is Critical

When scaling up synthetic routes, the documented regioisomeric impurity profile of 1-tert-Butoxy-3-fluoropropan-2-ol (up to 3.8% of the 3-tert-butoxy-2-fluoro isomer in crude reaction mixtures [1]) necessitates rigorous analytical control. This transparency in impurity profile, compared to less-characterized analogs, allows process chemists to design appropriate purification protocols and set meaningful acceptance criteria for intermediates in GMP manufacturing .

Quote Request

Request a Quote for 1-tert-Butoxy-3-fluoropropan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.